(Oxiran-2-yl)methyl 2-fluorobenzoate
Description
(Oxiran-2-yl)methyl 2-fluorobenzoate is an epoxide-containing ester derivative characterized by an oxirane (epoxide) ring linked to a 2-fluorobenzoate group. This compound combines the reactivity of the epoxide ring with the electronic effects of the fluorine substituent on the aromatic ring.
- Spectral Features: Based on similar epoxide esters, its ¹³C NMR spectrum is expected to exhibit signals near 68.56 ppm (O–CH₂), 46–52 ppm (epoxide carbons), and 172.94 ppm (C=O) . The IR spectrum would likely show a strong C=O stretch at ~1727 cm⁻¹ and C–O–C epoxide vibrations near 1258 cm⁻¹ .
- Reactivity: The epoxide ring is susceptible to nucleophilic attack, while the fluorine atom may enhance electrophilic aromatic substitution resistance or alter solubility compared to non-fluorinated analogs.
Properties
CAS No. |
85515-51-1 |
|---|---|
Molecular Formula |
C10H9FO3 |
Molecular Weight |
196.17 g/mol |
IUPAC Name |
oxiran-2-ylmethyl 2-fluorobenzoate |
InChI |
InChI=1S/C10H9FO3/c11-9-4-2-1-3-8(9)10(12)14-6-7-5-13-7/h1-4,7H,5-6H2 |
InChI Key |
YOLFMTDVRJWTQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Glycidyl Methacrylate
Structure : Contains a methacrylate ester instead of 2-fluorobenzoate.
Key Differences :
- Reactivity : The methacrylate group enables polymerization via radical initiation, whereas the 2-fluorobenzoate group may prioritize electrophilic substitution or hydrogen bonding due to fluorine’s electronegativity .
- Applications : Glycidyl methacrylate is widely used in adhesives and coatings; the fluorinated analog might exhibit niche applications in pharmaceuticals or agrochemicals due to enhanced stability or bioactivity.
Methyl 2-Substituted Benzoates (Pesticide Esters)
Examples from include metsulfuron methyl ester and ethametsulfuron methyl ester , which feature triazine-linked sulfonylurea groups instead of an epoxide.
Key Differences :
- Functionality : The sulfonylurea group in pesticides enables herbicidal activity via acetolactate synthase inhibition, whereas the epoxide in (oxiran-2-yl)methyl 2-fluorobenzoate may confer reactivity for crosslinking or drug delivery .
- Stability: Fluorine in the benzoate position could reduce metabolic degradation compared to non-fluorinated analogs.
Data Tables
Table 1: Comparative Physicochemical Properties
Table 2: Reactivity Comparison
Research Implications and Uniqueness
- Bioactivity : Fluorine’s electronegativity may enhance binding to biological targets, as seen in fluorinated pharmaceuticals (e.g., flurazepam derivatives in ) .
- Stereochemical Influence : If the compound has (2R) stereochemistry (as in ), enantioselective reactivity could be critical for applications in asymmetric synthesis .
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